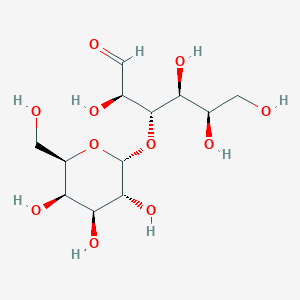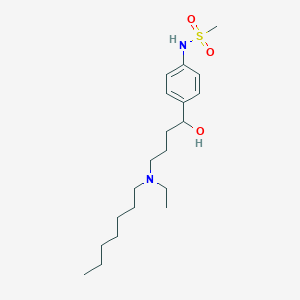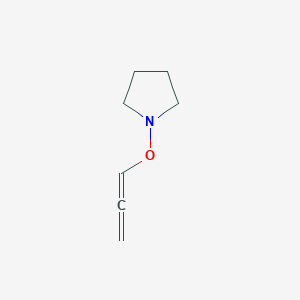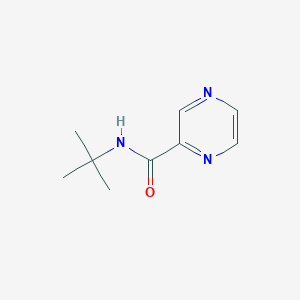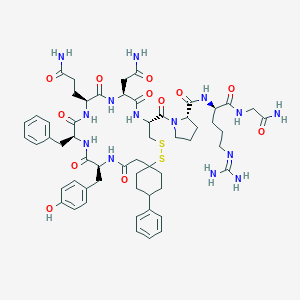
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Argipressin, also known as vasopressin or antidiuretic hormone, is a peptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用机制
Argipressin acts on specific receptors in the body, known as V1a and V2 receptors. The V1a receptor is primarily found in the smooth muscle cells of blood vessels, where it causes vasoconstriction and increases blood pressure. The V2 receptor is primarily found in the kidneys, where it promotes water reabsorption and helps to maintain water balance in the body.
生化和生理效应
Argipressin has a range of biochemical and physiological effects on the body. It promotes water reabsorption in the kidneys, which helps to maintain water balance and prevent dehydration. It also causes vasoconstriction in the blood vessels, which increases blood pressure and helps to maintain blood flow to vital organs. In addition, argipressin has been shown to have effects on the central nervous system, where it plays a role in regulating behavior, mood, and stress response.
实验室实验的优点和局限性
Argipressin has several advantages as a tool for scientific research. It is a well-characterized peptide hormone with a known mechanism of action, making it a useful tool for investigating the effects of various physiological factors on the body. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. For example, its effects can be influenced by a variety of factors, such as stress, hydration status, and other hormones in the body. In addition, its effects can be difficult to quantify, as they can vary depending on the experimental conditions and the individual being studied.
未来方向
There are several areas of future research that could be pursued with regard to argipressin. One area of interest is the role of argipressin in the regulation of social behavior and bonding. Studies have shown that argipressin can influence social behavior in animals, and there is evidence to suggest that it may play a similar role in humans. Another area of interest is the potential therapeutic applications of argipressin, particularly in the treatment of conditions such as diabetes insipidus and hypotension. Finally, there is ongoing research into the development of new drugs that target the argipressin system, with the aim of improving our understanding of its role in the body and developing new treatments for a range of conditions.
合成方法
Argipressin is synthesized by the hypothalamus in response to various stimuli, such as dehydration, stress, and low blood pressure. The synthesis process involves the cleavage of a larger precursor protein, prepro-Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, into the active form of the hormone. The final product is then transported to the posterior pituitary gland for release into the bloodstream.
科学研究应用
Argipressin has been used extensively in scientific research, particularly in the fields of neuroscience, endocrinology, and cardiovascular physiology. It has been used to study the mechanisms of water balance regulation, as well as the effects of stress and other physiological factors on the body. Argipressin has also been used as a tool to investigate the role of various neurotransmitters and hormones in the brain.
属性
CAS 编号 |
119617-73-1 |
|---|---|
产品名称 |
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- |
分子式 |
C57H76N14O12S2 |
分子量 |
1213.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-12,15,18,21,24-pentaoxo-3-phenyl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76N14O12S2/c58-45(73)20-19-39-50(78)69-42(29-46(59)74)53(81)70-43(55(83)71-26-8-14-44(71)54(82)67-38(13-7-25-63-56(61)62)49(77)64-31-47(60)75)32-84-85-57(23-21-36(22-24-57)35-11-5-2-6-12-35)30-48(76)65-40(28-34-15-17-37(72)18-16-34)51(79)68-41(52(80)66-39)27-33-9-3-1-4-10-33/h1-6,9-12,15-18,36,38-44,72H,7-8,13-14,19-32H2,(H2,58,73)(H2,59,74)(H2,60,75)(H,64,77)(H,65,76)(H,66,80)(H,67,82)(H,68,79)(H,69,78)(H,70,81)(H4,61,62,63)/t36?,38-,39+,40+,41+,42+,43+,44+,57?/m1/s1 |
InChI 键 |
VQHRAMWIAFEDBU-PWVOCXJBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
其他 CAS 编号 |
119617-73-1 |
同义词 |
1-(1-mercapto-4-phenylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- PhCADAVP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



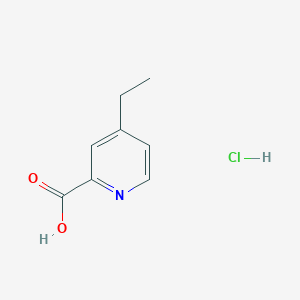
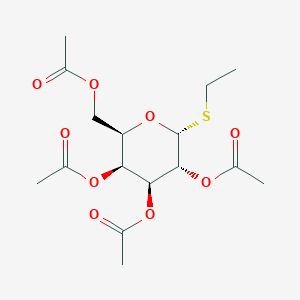
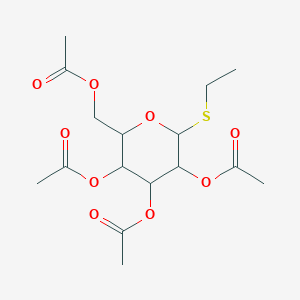
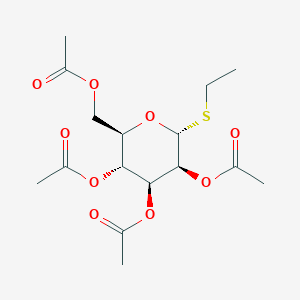
![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)
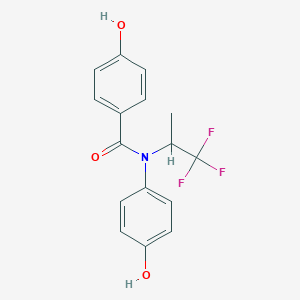
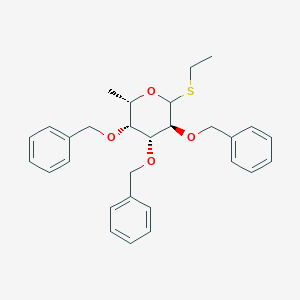
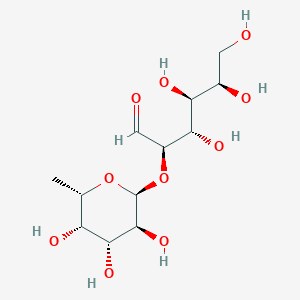
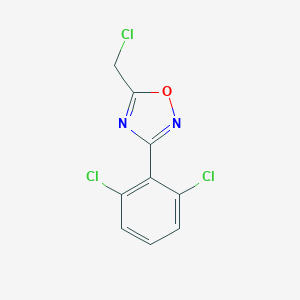
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
